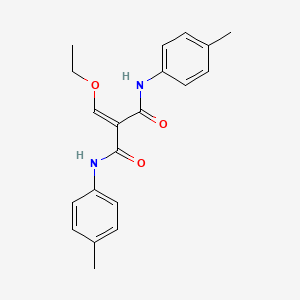

2-(ethoxymethylidene)-N,N'-bis(4-methylphenyl)propanediamide

Description

2-(Ethoxymethylidene)-N,N'-bis(4-methylphenyl)propanediamide is a propanediamide derivative featuring a central propanediamide backbone substituted with 4-methylphenyl groups at both terminal amide positions and an ethoxymethylidene moiety at the central carbon.

Properties

IUPAC Name |

2-(ethoxymethylidene)-N,N'-bis(4-methylphenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-4-25-13-18(19(23)21-16-9-5-14(2)6-10-16)20(24)22-17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWVYGOADCJZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)NC1=CC=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethoxymethylidene)-N,N’-bis(4-methylphenyl)propanediamide typically involves the reaction of ethyl formate with N,N’-bis(4-methylphenyl)propanediamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the ethoxymethylidene group. The reaction mixture is then heated to promote the desired chemical transformation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(ethoxymethylidene)-N,N’-bis(4-methylphenyl)propanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(ethoxymethylidene)-N,N’-bis(4-methylphenyl)propanediamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethoxymethylidene)-N,N’-bis(4-methylphenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Ethoxymethylidene vs. Dichloro Substituents

Compound : 2,2-Dichloro-N,N'-bis(4-methylphenyl)propanediamide (CAS 61922-27-8)

- Structure : The central carbon is substituted with two chlorine atoms instead of an ethoxymethylidene group.

- Higher molecular weight (due to Cl substituents) may reduce solubility in polar solvents compared to the ethoxy analog.

Comparison :

| Property | Ethoxymethylidene Derivative | Dichloro Derivative |

|---|---|---|

| Substituent Electronic Effect | Electron-donating (ethoxy) | Electron-withdrawing (Cl) |

| Solubility | Likely higher in polar solvents | Lower due to Cl |

| Reactivity | Stabilized via resonance | More electrophilic |

Aryl Group Variations: Methylphenyl vs. Nitrophenyl

Compound : N,N'-Bis(4-nitrophenyl)propanediamide (CAS 1900-40-9)

- Structure: Substituted with nitro groups (–NO₂) on the aryl rings instead of methyl groups (–CH₃).

- Properties :

- Nitro groups strongly electron-withdraw, decreasing electron density on the amide nitrogen, which may hinder coordination with metal ions.

- Molecular weight: 344.28 g/mol (vs. ~296.34 g/mol for the methylphenyl analog).

Comparison :

Substituent Position and Chain Length

Compound : N,N'-Bis[2-(4-methoxyphenyl)ethyl]propanediamide (CID 2360210)

- Structure : Ethyl linkers between the aryl (methoxy-substituted) groups and the amide nitrogen.

- Methoxy groups (–OCH₃) improve solubility in organic solvents compared to methyl groups.

Comparison :

Coordination Chemistry: Comparison with Metal Complexes

describes Ag(I) and Cu(II) complexes with propanediamide ligands, such as [N,N'-bis(4-methoxyphenyl)-3,6-dithiaoctanediamide]triflate . While these ligands differ in sulfur content, they highlight the role of substituents in metal binding:

- Ethoxymethylidene Derivative : The ethoxy group may act as a weak Lewis base, enabling coordination with soft metals (e.g., Ag⁺).

- Dithiaoctanediamide Ligands : Thioether groups enhance binding to softer metals (e.g., Ag⁺, Cu²⁺) compared to oxygen-based substituents.

Biological Activity

2-(ethoxymethylidene)-N,N'-bis(4-methylphenyl)propanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 286.37 g/mol

Its structural features include an ethoxymethylidene group and two 4-methylphenyl moieties, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), which is involved in various inflammatory processes .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially reducing oxidative stress in cellular environments.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of diamine compounds, including this compound. Results indicated that certain analogs displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 32 | 16 |

| Compound B | 64 | 8 |

| This compound | 128 | 32 |

Cytotoxicity Studies

Cytotoxicity assays using HeLa cells demonstrated that the compound exhibited moderate cytotoxic effects with an IC value of approximately 45 µM. This suggests potential for further investigation in cancer therapeutics.

Case Studies

- Study on Vascular Adhesion : A research project focused on the role of SSAO in inflammatory diseases found that inhibition by compounds like this compound could reduce leukocyte adhesion, a key factor in inflammation .

- Antioxidant Efficacy : In vitro studies assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting a protective effect against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.